molecular formula C8H11ClN2O2 B8706606 2-Chloro-4-(3-methoxypropoxy)pyrimidine

2-Chloro-4-(3-methoxypropoxy)pyrimidine

Cat. No.: B8706606
M. Wt: 202.64 g/mol
InChI Key: KNHMECFSYPNHNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(3-methoxypropoxy)pyrimidine is a useful research compound. Its molecular formula is C8H11ClN2O2 and its molecular weight is 202.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

2-chloro-4-(3-methoxypropoxy)pyrimidine

InChI

InChI=1S/C8H11ClN2O2/c1-12-5-2-6-13-7-3-4-10-8(9)11-7/h3-4H,2,5-6H2,1H3

InChI Key

KNHMECFSYPNHNI-UHFFFAOYSA-N

Canonical SMILES

COCCCOC1=NC(=NC=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,4-Dichloropyrimidine (250 mg, 1.678 mmol), 3-methoxy-1-propanol (0.193 ml, 2.014 mmol), and cesium carbonate (929 mg, 2.85 mmol) were combined in DMF (5 ml). The suspension was heated to 80° C. for 15 h. The mixture was allowed to cool to room temperature, diluted with brine and extracted with EtOAc (3×). The organic layer was dried over Na2SO4 and concentrated in vacuo. Purification via flash chromatography (5-15% EtOAc:Hexanes) gave 2-chloro-4-(3-methoxypropoxy)pyrimidine (112 mg, 33%) as a colorless oil. MS ESI: [M+H]+ m/z 203.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
0.193 mL
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
929 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.